2-Amino-4-chlorothiazole-5-carbaldehyde 2-Amino-4-chlorothiazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 76874-79-8
VCID: VC21108087
InChI: InChI=1S/C4H3ClN2OS/c5-3-2(1-8)9-4(6)7-3/h1H,(H2,6,7)
SMILES: C(=O)C1=C(N=C(S1)N)Cl
Molecular Formula: C4H3ClN2OS
Molecular Weight: 162.6 g/mol

2-Amino-4-chlorothiazole-5-carbaldehyde

CAS No.: 76874-79-8

Cat. No.: VC21108087

Molecular Formula: C4H3ClN2OS

Molecular Weight: 162.6 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-chlorothiazole-5-carbaldehyde - 76874-79-8

Specification

CAS No. 76874-79-8
Molecular Formula C4H3ClN2OS
Molecular Weight 162.6 g/mol
IUPAC Name 2-amino-4-chloro-1,3-thiazole-5-carbaldehyde
Standard InChI InChI=1S/C4H3ClN2OS/c5-3-2(1-8)9-4(6)7-3/h1H,(H2,6,7)
Standard InChI Key KJRBYUWRYRRPKN-UHFFFAOYSA-N
SMILES C(=O)C1=C(N=C(S1)N)Cl
Canonical SMILES C(=O)C1=C(N=C(S1)N)Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

2-Amino-4-chlorothiazole-5-carbaldehyde is a heterocyclic compound belonging to the thiazole family. It features a thiazole ring substituted with an amino group at position 2, a chlorine atom at position 4, and a carbaldehyde (formyl) group at position 5 . The molecular formula is C4H3ClN2OS with a molecular weight of 162.6 g/mol .

PropertyValue
IUPAC Name2-amino-4-chloro-1,3-thiazole-5-carbaldehyde
CAS Number76874-79-8
Molecular FormulaC4H3ClN2OS
Molecular Weight162.6 g/mol
Standard InChIInChI=1S/C4H3ClN2OS/c5-3-2(1-8)9-4(6)7-3/h1H,(H2,6,7)
Standard InChIKeyKJRBYUWRYRRPKN-UHFFFAOYSA-N
SMILESC(=O)C1=C(N=C(S1)N)Cl

Physical Properties

The compound is characterized by specific physical properties that influence its handling and application in research settings. Based on computational predictions and experimental data, the following properties have been established:

Physical PropertyValueSource
Density1.658±0.06 g/cm³ (Predicted)
Boiling Point341.3±22.0 °C (Predicted)
Storage Condition2-8°C (protect from light)
AppearanceSolid

Chemical Properties

2-Amino-4-chlorothiazole-5-carbaldehyde exhibits chemical reactivity governed by its functional groups. The compound has an estimated pKa value of 0.39±0.10 (predicted) , indicating its acidic nature. The presence of the amino group at position 2 makes it particularly valuable for condensation reactions and modifications to develop more complex structures.

Synthesis Methods

Several synthetic routes can be employed to prepare 2-Amino-4-chlorothiazole-5-carbaldehyde, each with specific conditions and reagents.

Sodium Tris(acetoxy)borohydride Method

One documented method involves the use of sodium tris(acetoxy)borohydride and acetic acid. This reaction is typically conducted in 1,2-dichloroethane at room temperature for approximately 18 hours under a nitrogen atmosphere. This approach offers relatively mild conditions for the synthesis of the target compound.

From Protected Derivatives

The compound can also be prepared from tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate (Boc-protected derivative) through deprotection strategies . This method is particularly useful when selective functionalization of the molecule is required.

Applications in Drug Discovery

Medicinal Chemistry Applications

2-Amino-4-chlorothiazole-5-carbaldehyde serves as a crucial intermediate in the synthesis of bioactive compounds, particularly in medicinal chemistry. Its structural features make it valuable for developing compounds with potential therapeutic applications . The presence of multiple functional groups (amino, chloro, and aldehyde) provides versatile sites for chemical modifications, allowing medicinal chemists to create diverse libraries of derivatives with targeted biological activities.

As a Protein Degrader Building Block

The compound is classified as part of the "Protein Degrader Building Blocks" family , highlighting its significance in the development of targeted protein degradation (TPD) therapeutics. TPD represents an innovative approach to drug discovery that focuses on inducing the degradation of disease-causing proteins rather than merely inhibiting their function. The specific structural features of 2-amino-4-chlorothiazole-5-carbaldehyde make it particularly suitable for incorporation into molecular designs aimed at protein degradation pathways.

Biological Activities

Anticancer Activities of Thiazole Derivatives

Research on 2-aminothiazole derivatives, including those containing 4-chloro-5-carbaldehyde functionalities, has revealed significant anticancer potential. The literature survey indicates that heterocyclic thiazole derivatives integrated with other moieties demonstrate anticancer effects against various cell lines .

Several studies have shown that 2-aminothiazole compounds can inhibit specific enzymes involved in cancer progression. For instance, derivatives of 2-aminothiazole have exhibited potent inhibitory effects against human cancer cell lines, including:

Cancer Cell LineObserved Effects
Human K563 leukemia cellsAnti-proliferative effects with 2-amino-thiazole-5-carboxylic acid phenylamide derivatives
HepG2 (liver cancer)Cytotoxic activity with specific thiazole derivatives
A375P (human melanoma)Superior potency compared to standard treatments like sorafenib

Structure-Activity Relationships

Studies on the structure-activity relationships of 2-aminothiazole derivatives have provided valuable insights into the role of specific substitutions. For compounds related to 2-amino-4-chlorothiazole-5-carbaldehyde, the following observations are noteworthy:

  • Derivatives with hydroxyphenyl substitutions have shown greater potency than corresponding methoxy hybrids, possibly due to hydrogen bonding capabilities with receptor sites .

  • The presence of specific functional groups at positions 4 and 5 of the thiazole ring significantly influences biological activity.

  • Hybrid compounds containing the 2-aminothiazole core connected to other bioactive moieties often demonstrate enhanced activities compared to the individual components.

Related Compounds and Derivatives

Key Structural Analogs

CompoundMolecular FormulaKey Differences
2-Amino-4-chlorothiazoleC3H3ClN2SLacks the formyl group at position 5
2-Amino-1,3-thiazole-5-carbaldehydeC4H4N2OSContains hydrogen instead of chlorine at position 4
5-Chlorothiazole-2-carbaldehydeC4H2ClNOSLacks the amino group at position 2
2-Amino-4-chloro-1,3-thiazole-5-carboxylic acidC4H3ClN2O2SContains a carboxylic acid instead of an aldehyde group

Chemical Transformations

The reactive functional groups in 2-amino-4-chlorothiazole-5-carbaldehyde enable various chemical transformations leading to valuable derivatives:

  • The aldehyde group can undergo condensation reactions with amines to form Schiff bases .

  • The amino group at position 2 can be acylated or used in coupling reactions.

  • The chlorine at position 4 can be substituted through nucleophilic aromatic substitution reactions, as demonstrated in SNAr fluorination using tetramethylammonium fluoride .

Research Applications

As Synthetic Intermediates

Recent research has employed 2-amino-4-chlorothiazole-5-carbaldehyde as a key intermediate in developing novel compounds with specific biological targets. For example:

  • Synthesis of delocalized cationic azo dyes incorporating thiazole rings .

  • Development of inhibitors targeting specific kinases like Aurora kinases and Chk1 .

  • Creation of Src family kinase (SFK) inhibitors with slow dissociation rates .

Protein Kinase Inhibitors

A significant area of application for 2-amino-4-chlorothiazole-5-carbaldehyde and its derivatives is the development of protein kinase inhibitors. Research has shown that compounds derived from 2-aminothiazoles can effectively inhibit various kinases implicated in cancer pathogenesis:

Kinase TargetDerivative TypeActivity Observed
Aurora kinases2-aminophenyl-5-halothiazolesDecreased histone H3 serine 10 phosphorylation
Chk12-pyridylamino-thiazolesPicomolar potency and high residence times
Hec1/Nek2Acylated 4-aryl-N-arylcarbonyl-2-aminothiazolesSelectivity toward cancer cells over normal cells

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